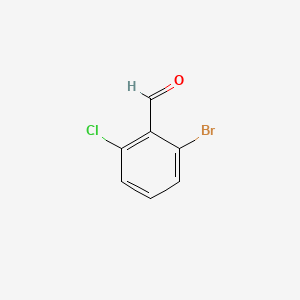

2-Bromo-6-chlorobenzaldehyde

描述

Historical Context and Early Research on Halogenated Benzaldehydes

The study of halogenated benzaldehydes is a subset of the broader field of halogenated organic compounds. The introduction of halogen atoms to a benzene (B151609) ring has long been recognized as a way to significantly alter the chemical and physical properties of the parent compound. mdpi.comnih.gov These substitutions can influence reactivity, polarity, and biological activity, making halogenated benzaldehydes versatile intermediates in various chemical industries. mdpi.comnih.gov

Early research into halogenated aldehydes focused on understanding their synthesis and reactivity. Methods for preparing halogenated ketones and aldehydes have been a subject of study, demonstrating various strategies to introduce halogens at specific positions relative to the carbonyl group. researchgate.net The synthesis of mono- and di-halogenated benzalacetophenones, for example, has been achieved through condensation reactions involving halogen-substituted benzaldehydes. researchgate.net While specific early research on 2-bromo-6-chlorobenzaldehyde is not extensively documented in readily available literature, the foundational work on related compounds like ortho-chlorobenzaldehyde and 2-bromobenzaldehyde (B122850) laid the groundwork for its eventual synthesis and application. sigmaaldrich.com The development of synthetic methods, such as the one-pot reduction and cross-coupling procedures for substituted benzaldehydes, has further facilitated the availability and use of complex structures like this compound. acs.org

Significance of this compound as a Strategic Synthetic Intermediate in Academic Research

The primary significance of this compound in academic research lies in its role as a key building block for more complex molecules, particularly in the pharmaceutical and materials science sectors. chemimpex.com The distinct reactivity of the bromine, chlorine, and aldehyde functional groups allows for selective chemical transformations, enabling the construction of intricate molecular frameworks. chemimpex.com

A notable application of this compound is in the synthesis of kinase inhibitors, which are crucial in cancer therapy. chim.it Specifically, this compound serves as an important linker in the preparation of Bruton's tyrosine kinase (BTK) inhibitors. thermofisher.comthermofisher.com The compound's structure provides higher selectivity and reactivity in reactions such as the Buchwald C-N bond formation, a critical step in the synthesis of these inhibitors. thermofisher.comthermofisher.com BTK is a validated target for various B-cell malignancies and autoimmune diseases, making the synthesis of its inhibitors an active area of research. acs.org

Furthermore, its utility extends to the synthesis of various other biologically active compounds, including potential anti-inflammatory drugs. chemimpex.com The synthesis of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile, a chiral compound with potential applications in medicinal chemistry and asymmetric catalysis, begins with this compound. smolecule.com

Scope and Research Focus of Academic Literature on the Compound

The academic literature on this compound is primarily centered on its applications in several key areas:

Synthesis of Pharmaceuticals : A significant portion of research focuses on its use as an intermediate in the development of new drugs. chemimpex.com Its role in synthesizing anti-cancer agents is a prominent theme. chemimpex.comresearchgate.net

Organic Synthesis : It is widely used as a versatile reagent for creating complex organic molecules due to its reactive functional groups that enhance the efficiency of chemical reactions. chemimpex.com For instance, it is a starting material in multi-step syntheses of complex heterocyclic compounds.

Material Science : The compound is utilized in the development of novel materials, including polymers and resins that require specific chemical properties. chemimpex.com

Agrochemicals : It plays a role in the formulation of pesticides and herbicides. chemimpex.com

Chemical Biology : Researchers use this chemical in studies aimed at exploring biological pathways and understanding the interactions between different biological molecules. chemimpex.com

The compound's utility in these fields stems from its unique substitution pattern, which allows for sequential and site-selective reactions, making it a valuable tool for chemists.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 64622-16-8 chemimpex.com |

| Molecular Formula | C₇H₄BrClO chemimpex.com |

| Molecular Weight | 219.46 g/mol nih.gov |

| Appearance | White to off-white to light yellow crystalline powder chemimpex.com |

| Melting Point | 78 - 80 °C chemimpex.com |

| Purity | ≥ 98% chemimpex.com |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGMENVSVAURGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542897 | |

| Record name | 2-Bromo-6-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64622-16-8 | |

| Record name | 2-Bromo-6-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Chlorobenzaldehyde

Established Synthetic Pathways and Their Mechanistic Insights

The synthesis of 2-bromo-6-chlorobenzaldehyde often begins with appropriately substituted benzaldehyde (B42025) derivatives. Key transformations include directed halogenation and oxidation reactions.

Directed Halogenation and Functionalization Strategies for Benzaldehyde Derivatives

The direct and selective introduction of halogen atoms onto a benzaldehyde ring presents a significant challenge due to the deactivating nature of the aldehyde group and its sensitivity to oxidants. google.com However, modern synthetic methods have overcome these hurdles through the use of directing groups.

One prominent strategy involves the use of transient directing groups, which temporarily bind to the aldehyde functionality, guiding the halogenating agent to the desired ortho position. rsc.orgresearchgate.net For instance, palladium-catalyzed C-H halogenation of benzaldehydes has been successfully achieved using various anilines as transient directing groups. rsc.orgresearchgate.net These anilines form an imine with the benzaldehyde, and the resulting complex facilitates regioselective bromination and chlorination using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). rsc.orgresearchgate.net The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. rsc.org

The general mechanism for palladium-catalyzed ortho-halogenation with a transient directing group is depicted below:

Imine Formation: The benzaldehyde derivative reacts with a transient directing group, such as a substituted aniline, to form an imine.

Palladacycle Formation: The palladium catalyst coordinates to the imine, followed by cyclometalation to form a stable palladacycle intermediate.

Halogenation: The halogenating agent (e.g., NBS or NCS) delivers the halogen atom to the ortho-position of the benzaldehyde ring.

Catalyst Regeneration: The product is released, and the palladium catalyst is regenerated to continue the catalytic cycle.

This directed approach allows for the precise installation of bromine and chlorine atoms, which is crucial for the synthesis of this compound. Lewis acids can also be employed to catalyze the regioselective halogenation of benzaldehyde derivatives. smolecule.com

Oxidative Transformations in the Synthesis of Aromatic Aldehydes

The synthesis of aromatic aldehydes, including this compound, can also be achieved through the oxidation of corresponding precursor molecules. A common method involves the oxidation of benzylic alcohols or methylarenes.

For instance, a method for preparing 2-bromo-6-fluorobenzaldehyde (B104081) involves the oxidation of 2-bromo-6-fluorotoluene. google.com This two-step process begins with the bromination of the methyl group under light conditions, followed by oxidation of the resulting benzyl (B1604629) bromide to the aldehyde using dimethyl sulfoxide (B87167) (DMSO). google.com

Another approach is the direct oxidation of a methyl group on an aromatic ring. While this can be challenging due to potential over-oxidation to the carboxylic acid, various catalytic systems have been developed to achieve selective oxidation to the aldehyde. tandfonline.com For example, a continuous flow process for the oxidation of m-chlorotoluene to m-chlorobenzaldehyde has been developed using a cobalt and molybdenum-based catalyst system with hydrogen peroxide as the oxidant. google.com Such methods offer advantages in terms of safety, control, and efficiency. google.com

The oxidative deamination of benzylic amines to aromatic aldehydes represents another synthetic route. tandfonline.com A Selectfluor-mediated system has been shown to effectively convert a broad range of benzylic amines to their corresponding aldehydes without significant over-oxidation. tandfonline.com

Novel and Green Synthesis Approaches

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel catalytic systems and green reaction protocols for the synthesis of compounds like this compound.

Catalytic Methods for Selective Bromination and Chlorination

The development of highly selective and efficient catalysts is a cornerstone of modern organic synthesis. Organocatalysis has emerged as a powerful tool for the asymmetric halogenation of aldehydes. msu.eduorganic-chemistry.org Chiral amines, such as proline derivatives, can catalyze the enantioselective α-chlorination of aldehydes using NCS as the chlorine source. organic-chemistry.org While this is highly effective for α-halogenation, ortho-halogenation of the aromatic ring requires different catalytic strategies.

Palladium-catalyzed methods, as discussed earlier, are highly effective for selective ortho-halogenation. rsc.orgresearchgate.net The use of transient directing groups in these reactions minimizes waste and improves atom economy compared to traditional methods that require pre-functionalization of the substrate. rsc.org Research continues to focus on developing more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings.

The table below summarizes some catalytic systems used for the halogenation of benzaldehyde derivatives.

| Catalyst System | Halogenating Agent | Key Features |

| Palladium Acetate / 4-Trifluoromethylaniline | NCS / NBS | Transient directing group strategy, high yields, broad functional group tolerance. rsc.org |

| Lewis Acids (e.g., AlCl₃) | Br₂ / NBS | Directs halogenation, can be used for regioselective synthesis. smolecule.com |

| L-proline amide / (2R,5R)-diphenylpyrrolidine | NCS | Organocatalytic, enantioselective α-chlorination. organic-chemistry.org |

Environmentally Benign Synthetic Protocols

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. gkyj-aes-20963246.com In the context of this compound synthesis, this translates to using less toxic reagents, greener solvents, and more energy-efficient processes.

One green approach is the use of solvent-free or solvent-minimized reaction conditions. Grinding techniques, for example, have been used in the synthesis of chalcone (B49325) derivatives in a Claisen-Schmidt condensation, which involves an aromatic aldehyde. gkyj-aes-20963246.com This method significantly reduces the need for solvents and can lead to shorter reaction times and higher yields. gkyj-aes-20963246.com

The use of water as a solvent is another key aspect of green chemistry. While many organic reactions are not compatible with water, the development of water-tolerant catalysts is an active area of research.

Optimization of Reaction Conditions and Process Scale-Up Considerations

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction conditions and consideration of several factors.

Optimization of Reaction Conditions:

Solvent: The choice of solvent can significantly impact reaction rate, yield, and selectivity. Screening of different solvents is a crucial first step in optimization. units.it

Temperature: Reaction temperature affects both the rate of reaction and the formation of byproducts. Finding the optimal temperature is key to maximizing yield and purity.

Catalyst Loading: Minimizing the amount of catalyst used is important for both economic and environmental reasons.

Reagent Stoichiometry: The molar ratios of reactants and reagents must be carefully controlled to ensure complete conversion of the starting material and minimize the formation of impurities.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to achieve maximum yield without significant product degradation.

Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically optimize multiple reaction parameters simultaneously, leading to a more efficient and robust process. units.it

Process Scale-Up Considerations:

Heat Transfer: Exothermic reactions can become difficult to control on a large scale. Efficient heat transfer is crucial to maintain a stable reaction temperature and prevent runaway reactions.

Mass Transfer: In heterogeneous reactions, ensuring efficient mixing is essential for good mass transfer between phases.

Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the process, such as the use of flammable solvents or toxic reagents.

Purification: The method of purification used on a laboratory scale (e.g., column chromatography) may not be practical for large-scale production. Alternative methods such as crystallization or distillation may need to be developed.

Continuous Flow Chemistry: Continuous flow reactors offer several advantages for scale-up, including improved heat and mass transfer, better process control, and enhanced safety. google.com These systems are well-suited for many of the catalytic reactions used in the synthesis of this compound.

The table below highlights key parameters for optimization and scale-up.

| Parameter | Laboratory Scale Considerations | Industrial Scale Considerations |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |

| Heating/Cooling | Heating mantle, ice bath | Jacket with heat transfer fluid |

| Mixing | Magnetic stirrer | Overhead mechanical stirrer |

| Purification | Column chromatography | Crystallization, distillation |

| Process Control | Manual | Automated control systems |

By carefully considering these factors, the synthesis of this compound can be efficiently and safely scaled up to meet industrial demands.

Yield Enhancement and Purity Improvement Techniques

The primary strategies for synthesizing this compound with high yield and purity revolve around two main pathways: the oxidation of a toluene (B28343) precursor and the direct bromination of a benzaldehyde precursor. Optimization of reaction conditions and purification methods are critical in both approaches.

A prevalent and effective two-step method begins with 2-bromo-6-chlorotoluene (B1265782). The first step involves a free-radical bromination of the methyl group to form 2-bromo-1-(bromomethyl)-6-chlorobenzene. This is often achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator or a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photolytic conditions. The subsequent step is the oxidation of the resulting benzyl bromide to the desired aldehyde. The Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as both the solvent and the oxidizing agent in the presence of a mild base like sodium bicarbonate, is a highly effective method for this transformation. google.com This process is favored for its operational simplicity and the high purity of the final product, which can exceed 99% after purification. google.com

An alternative approach is the direct electrophilic bromination of 2-chlorobenzaldehyde (B119727). This one-step reaction typically employs a brominating agent such as N-bromosuccinimide in a strong acid solvent, like concentrated sulfuric acid, often with an iodine-containing catalyst. google.com This method can achieve high yields, reportedly up to 90%, and simplifies the production process by reducing the number of steps, which is advantageous for industrial applications. google.com

Purification is a critical final stage for achieving the high purity required for pharmaceutical intermediates. Common techniques include recrystallization from solvents like ethanol/water mixtures or column chromatography on silica (B1680970) gel. google.com The choice of method depends on the impurity profile and the required final purity.

Interactive Data Table: Comparison of Analogous Synthesis Techniques

The following table summarizes research findings for the synthesis of compounds structurally analogous to this compound, illustrating typical conditions, yields, and purities achieved with modern methods.

| Synthetic Route | Precursor | Key Reagents | Conditions | Reported Yield | Reported Purity | Reference |

| Bromination & Kornblum Oxidation | 2-Bromo-6-fluorotoluene | 1. HBr, H₂O₂, Light2. DMSO, NaHCO₃ | 1. 40°C, 2h2. 70-100°C, 2-15h | Step 1: 88.9%Step 2: 65.8% | >99.0% (Final) | google.com |

| Direct Bromination | 3-Chlorobenzaldehyde | NBS, H₂SO₄, I₂ | ≤15°C to 28°C, 7h | Up to 90.6% | 95.3-98% | google.com |

Industrial Feasibility and Economic Viability Studies

The industrial production of this compound is governed by factors of cost, safety, environmental impact, and scalability. Modern process chemistry aims to replace traditional batch methods, which can be inefficient and generate significant waste, with more sustainable and economically viable alternatives like catalytic oxidation and continuous flow processes.

A highly feasible industrial route is the direct liquid-phase catalytic oxidation of 2-bromo-6-chlorotoluene using oxygen or air as the oxidant. This approach is analogous to the production of other aromatic aldehydes. google.comhep.com.cn The reaction is typically carried out in a solvent like acetic acid using a multi-component catalyst system, such as a combination of cobalt and manganese salts with a bromide promoter (e.g., Co(OAc)₂/Mn(OAc)₂/KBr). researchgate.net These catalytic systems are efficient, often recyclable, and operate under milder conditions than stoichiometric oxidants, reducing both cost and environmental impact. The use of heterogeneous catalysts, such as metal oxides supported on materials like titania or zirconia, is also being explored to simplify catalyst recovery and improve process sustainability. researchgate.netcyberleninka.ru

The economic viability of these advanced methods is underpinned by several factors. The use of inexpensive and readily available raw materials and catalysts is paramount. google.com For example, catalytic systems based on manganese or cobalt are significantly cheaper than those using precious metals. google.com Furthermore, processes that improve raw material utilization and minimize waste, as measured by metrics like Process Mass Intensity (PMI) and E-Factor, are more economical and environmentally sustainable. The ability to recycle solvents and catalysts further enhances the economic attractiveness of a given synthetic route.

Interactive Data Table: Industrial Catalytic Oxidation of Chlorotoluene Derivatives

This table presents data from studies on the catalytic oxidation of various chlorotoluenes, providing insight into the industrial feasibility for producing substituted benzaldehydes like this compound.

| Precursor | Catalyst System | Oxidant | Conditions | Conversion | Selectivity | Reference |

| o-Chlorotoluene | Co(OAc)₂/Mn(OAc)₂/KBr | Oxygen | Acetic Acid, Water | 10.3% | 71.8% | researchgate.net |

| p-Chlorotoluene | Zr-OMS-2 | Oxygen | 100°C, 10h | ~93% | 86% | researchgate.net |

| o-Chlorotoluene | Vanadium/Mesoporous TiO₂ | Oxygen | Acetic Acid, 100°C, 10h | 95.3% | 63.5% | cyberleninka.ru |

| m-Chlorotoluene | Cobalt Acetate, Sodium Molybdate | H₂O₂ | Acetic Acid, 105°C, 600s (Flow) | 40.5% | 29.1% (Yield) | google.com |

Chemical Reactivity and Derivatization Strategies of 2 Bromo 6 Chlorobenzaldehyde

Electrophilic Aromatic Substitution Reactions of the Benzaldehyde (B42025) Ring

The introduction of additional functional groups onto the aromatic core of 2-bromo-6-chlorobenzaldehyde via electrophilic aromatic substitution (EAS) is a key strategy for molecular diversification. The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the ring.

The formyl group (-CHO) is a powerful electron-withdrawing group, both inductively and through resonance, and is strongly deactivating. masterorganicchemistry.com As a deactivating group, it directs incoming electrophiles to the meta position relative to itself.

In this compound, the positions ortho and para to the aldehyde group are already occupied by the halogen atoms. The remaining open positions for substitution are C4 and C5. The directing effects of the three substituents must be considered to predict the regioselectivity. Halogens, despite being deactivating, are known to be ortho, para-directors. wikipedia.org

Therefore, the bromo substituent at C2 directs incoming electrophiles to its ortho (C3, which is occupied by the aldehyde) and para (C5) positions. The chloro substituent at C6 directs to its ortho (C5) and para (C3, occupied) positions. The aldehyde at C1 directs to the meta positions (C3 and C5). All three substituents, therefore, direct towards C5, making it the most probable site for electrophilic substitution. The position C4 is meta to the chloro group and ortho to the bromo group, making it a less favored site.

The deactivated nature of the ring in this compound generally requires forcing conditions for electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions.

For instance, the nitration of similarly substituted benzaldehydes often requires strong acid conditions. semanticscholar.org In the case of this compound, nitration would be expected to yield primarily 2-bromo-6-chloro-5-nitrobenzaldehyde.

| Electrophilic Substitution Reaction | Expected Major Product | Typical Reagents and Conditions |

| Nitration | 2-Bromo-6-chloro-5-nitrobenzaldehyde | HNO₃/H₂SO₄ |

| Bromination | 2,5-Dibromo-6-chlorobenzaldehyde | Br₂/FeBr₃ or NBS |

| Friedel-Crafts Acylation | 4-Acetyl-2-bromo-6-chlorobenzaldehyde | CH₃COCl/AlCl₃ |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

Regioselectivity and Electronic Effects of Halogen Substituents

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde functional group in this compound is a primary site for chemical modification through nucleophilic addition reactions. The presence of two electron-withdrawing halogen substituents enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

A wide variety of nucleophiles can add to the carbonyl group of this compound, leading to the formation of diverse adducts. These reactions are fundamental to the construction of more complex molecular architectures. For example, it can undergo reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, or participate in Wittig-type reactions to generate alkenes.

A notable application is its use in the Strecker synthesis to produce α-aminonitriles, which are precursors to α-amino acids. The reaction involves the formation of an imine with ammonia (B1221849), followed by the addition of a cyanide source. smolecule.com

Another significant reaction is the Mannich-like reaction, where this compound reacts with an amine and an activated carbonyl compound or its equivalent to form β-amino carbonyl compounds or their derivatives. smolecule.com

When the nucleophilic addition to the aldehyde creates a new stereocenter, the stereochemical outcome of the reaction becomes a critical consideration. The use of chiral catalysts or auxiliaries can direct the reaction to favor the formation of one enantiomer over the other, a key strategy in modern asymmetric synthesis.

For example, the enantioselective addition of organozinc reagents to aldehydes, including halogen-substituted benzaldehydes, can be achieved with high enantiomeric excess using chiral ligands. acs.orgresearchgate.net Similarly, asymmetric Strecker syntheses using chiral catalysts or resolving agents can provide access to enantiomerically enriched α-aminonitriles from this compound. smolecule.com The synthesis of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile from this compound has been achieved through enzymatic resolution, highlighting a stereoselective approach. smolecule.com

| Nucleophilic Addition Reaction | Reactants | Product Type | Stereochemical Note |

| Grignard Reaction | RMgX | Secondary alcohol | Can be made stereoselective with chiral ligands. |

| Strecker Synthesis | NH₃, HCN | α-Aminonitrile | Asymmetric variants exist to yield enantiopure products. smolecule.com |

| Wittig Reaction | Ph₃P=CHR | Alkene | Can produce E/Z isomers. |

| Mannich-like Reaction | Allylamine (B125299), Allylzinc bromide | β-Amino compound | Can be diastereoselective. smolecule.com |

Carbonyl Reactivity and Adduct Formation

Cross-Coupling Reactions Utilizing Halogen Atoms

The bromo and chloro substituents on the aromatic ring of this compound serve as excellent handles for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Due to the generally higher reactivity of aryl bromides compared to aryl chlorides in common cross-coupling reactions (e.g., Suzuki, Heck, Stille, Buchwald-Hartwig), selective functionalization at the C-Br bond is often possible while leaving the C-Cl bond intact for subsequent transformations. This differential reactivity allows for a stepwise and controlled elaboration of the molecular scaffold.

This compound has been specifically cited as a valuable linker in Buchwald C-N bond-forming reactions, where it demonstrates high selectivity and reactivity. beilstein-journals.orgthermofisher.comcymitquimica.com This reactivity is crucial for the synthesis of complex nitrogen-containing heterocyclic compounds, such as Bruton's tyrosine kinase (BTK) inhibitors. beilstein-journals.orgthermofisher.comcymitquimica.com

Suzuki cross-coupling reactions, which form new C-C bonds, have also been successfully performed on derivatives of this compound. For instance, after initial derivatization at the aldehyde, the remaining halogen atoms can be coupled with various arylboronic acids to generate biaryl structures. smolecule.com

| Cross-Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed | Note |

| Suzuki Coupling | Pd(PPh₃)₄, base | Arylboronic acid | C-C | Can be selective for the C-Br bond. smolecule.com |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Amine | C-N | High selectivity and reactivity reported. beilstein-journals.org |

| Heck Reaction | Pd catalyst, base | Alkene | C-C | Can be selective for the C-Br bond. smolecule.com |

Palladium-Catalyzed C-C, C-N, and C-O Bond Formations

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These transformations are fundamental in the synthesis of complex organic molecules. The reactivity of the carbon-halogen bonds in this compound is differentiated, with the carbon-bromine bond being more reactive than the carbon-chlorine bond in typical palladium-catalyzed processes. wikipedia.org This differential reactivity allows for selective transformations at the C-Br position while leaving the C-Cl bond intact for subsequent modifications.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. uwindsor.ca In the case of this compound, selective coupling can be achieved at the more reactive C-Br position. For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(OAc)2, and a suitable ligand can yield 2-aryl-6-chlorobenzaldehyde. researchgate.net This intermediate can then undergo a second Suzuki coupling at the C-Cl position with a different arylboronic acid to produce non-symmetrical diaryl benzaldehydes. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com this compound can participate in Heck reactions, typically at the C-Br bond. researchgate.net The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. diva-portal.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. gold-chemistry.orglibretexts.orgorganic-chemistry.org this compound can undergo Sonogashira coupling, again showing selectivity for the C-Br bond over the C-Cl bond. wikipedia.orgambeed.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This method provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / Ligand | Biaryls |

| Heck | Alkene | Pd complex / Base | Substituted Alkenes |

| Sonogashira | Terminal alkyne | Pd complex / Cu(I) co-catalyst / Base | Aryl Alkynes |

Buchwald-Hartwig Amination with this compound Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction has become a widely used method for the synthesis of arylamines. The reaction can be applied to derivatives of this compound to introduce nitrogen-containing functional groups.

The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. The reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a base. scispace.comresearchgate.net

In the context of this compound derivatives, the amination can be performed selectively at the bromine-substituted position. For example, N-benzyl sultam intermediates derived from this compound can undergo Buchwald-Hartwig amination with N-acetylpiperazine using a palladium catalyst with a specialized phosphine ligand like RuPhos. mdpi.comsemanticscholar.org This demonstrates the utility of this reaction in modifying complex molecules containing the 2-bromo-6-chlorobenzyl moiety. The reaction conditions, including the choice of base and solvent, can significantly influence the reaction's efficiency and yield. upce.cz

Reductive Transformations and Amine Synthesis

The aldehyde functional group in this compound can be readily reduced to a primary alcohol, yielding (2-bromo-6-chlorophenyl)methanol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The reduction of aldehydes to their corresponding alcohols is a fundamental transformation in organic synthesis. orientjchem.orgredalyc.orgtsijournals.com For instance, benzaldehyde can be reduced to benzyl (B1604629) alcohol in high yield using a zinc borohydride complex. orientjchem.orgorientjchem.org

Furthermore, this compound can be converted into halogenated benzylamines through reductive amination. This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine, followed by in-situ reduction of the imine. A patent describes a process for the reductive amination of 2-chlorobenzaldehyde (B119727) to form 2-chlorobenzyldimethylamine using hydrogen and a heterogeneous catalyst. google.com A similar strategy can be applied to this compound. The reaction of this compound with ammonia and a reducing agent would yield (2-bromo-6-chlorophenyl)methanamine.

| Transformation | Reagent(s) | Product |

| Reduction | Sodium borohydride or Lithium aluminum hydride | (2-Bromo-6-chlorophenyl)methanol |

| Reductive Amination | Amine, Reducing Agent | Substituted (2-Bromo-6-chlorophenyl)methanamine |

This compound serves as a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds. rasayanjournal.co.inclockss.orgmdpi.comrsc.org These structures are prevalent in many biologically active molecules and pharmaceuticals. rasayanjournal.co.in

One approach involves the reaction of this compound with a suitable nitrogen-containing nucleophile, followed by an intramolecular cyclization reaction. For example, a palladium-catalyzed intramolecular amination of an aryl hydrazone derived from 2-chlorobenzaldehyde has been used to synthesize 1-aryl-1H-indazoles. researchgate.net A similar strategy could be employed with this compound.

In another example, this compound was used in a multi-component reaction with allylamine and Cbz-Cl, followed by a ring-closing metathesis to form a tetrahydropyridine (B1245486) intermediate. nih.gov This intermediate was then further elaborated into various heterocyclic scaffolds. nih.gov The synthesis of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile, a precursor to chiral ligands and non-proteinogenic amino acids, starts with the formation of an imine from this compound and ammonia. smolecule.com

The formation of indolo-triazolo-pyridazinethiones has been achieved through the condensation of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various aromatic aldehydes, including 3-bromobenzaldehyde, in the presence of a strong acid. mdpi.com This highlights the potential of this compound to participate in similar cyclization reactions.

Preparation of Halogenated Benzyl Alcohols and Amines

Other Significant Chemical Transformations and Rearrangements

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. libretexts.orgmasterorganicchemistry.comresearchgate.net This reaction is applicable to this compound to form a carbon-carbon double bond at the carbonyl position, converting the aldehyde into a substituted styrene (B11656) derivative. The reaction typically involves the reaction of the aldehyde with a phosphonium (B103445) ylide, which is generated by treating a phosphonium salt with a strong base. masterorganicchemistry.com

A related and often more advantageous olefination method is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.comresearchgate.net The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.com The HWE reaction typically favors the formation of the (E)-alkene. wikipedia.orgnih.gov A Horner-Wadsworth-Emmons olefination has been performed on this compound as part of a tandem reaction sequence.

| Reaction | Key Reagent | Product | Key Features |

| Wittig Reaction | Phosphonium Ylide | Alkene | Forms C=C bond; byproduct is triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Alkene | Forms C=C bond; typically gives (E)-alkene; water-soluble byproduct. wikipedia.orgalfa-chemistry.com |

Functional Group Interconversions

The synthetic utility of this compound is largely defined by the reactivity of its three distinct functional groups: the aldehyde, the bromo substituent, and the chloro substituent. The strategic manipulation of these groups allows for the construction of complex molecular architectures. Research has demonstrated that the inherent electronic differences between the carbon-bromine and carbon-chlorine bonds, alongside the reactivity of the formyl group, permit a high degree of selective functionalization.

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for carbon-carbon bond formation. One key transformation is its conversion to a secondary alcohol via nucleophilic addition. In the synthesis of selaginpulvilin X, a natural product, an aldehyde derivative of this compound was treated with an in situ generated aryllithium species. rsc.orgrsc.org This organometallic reagent attacked the electrophilic carbonyl carbon, and upon workup, smoothly converted the aldehyde into a secondary alcohol in an 80% yield. rsc.orgrsc.org This interconversion from a planar carbonyl to a chiral alcohol is a foundational step in building stereochemical complexity.

Sequential Cross-Coupling of Halogen Groups

The presence of two different halogen atoms on the aromatic ring (ortho-bromo and ortho-chloro to the aldehyde) is of significant synthetic interest. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions enables selective and sequential derivatization.

This principle was effectively demonstrated in a multi-step synthesis where this compound first underwent a Sonogashira cross-coupling reaction. rsc.org The reaction, utilizing a palladium catalyst (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, selectively coupled a terminal alkyne at the more reactive bromine position, leaving the chlorine atom untouched. rsc.org This yielded the desired alkynyl-substituted chlorobenzaldehyde in 59% yield. rsc.org

Following this selective functionalization at the C-Br bond, the remaining C-Cl bond was then subjected to a Suzuki cross-coupling reaction. rsc.org Using a different palladium catalyst system (XPhosPdG2), a boronic acid was coupled to the chloride position, affording a diaryl acetylene (B1199291) product in 53% yield. rsc.org This sequential strategy highlights the ability to use this compound as a scaffold for building complex, unsymmetrical molecules by exploiting the differential reactivity of its halogen functional groups.

The compound is also noted as a key intermediate or linker in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), a target in autoimmune disease treatment. nih.gov Its role in these syntheses often involves leveraging the reactivity of the halides in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, to connect different molecular fragments. google.com

Table 1: Summary of Functional Group Interconversions of this compound and its Derivatives

| Starting Functional Group | Reaction Type | Key Reagents/Catalyst | Resulting Functional Group | Yield (%) |

|---|---|---|---|---|

| Aldehyde | Organometallic Addition | Aryllithium (t-BuLi) | Secondary Alcohol | 80% rsc.orgrsc.org |

| Bromo | Sonogashira Coupling | 4-Methoxyphenylacetylene, PdCl₂(PPh₃)₂, CuI | Internal Alkyne | 59% rsc.org |

| Chloro | Suzuki Coupling | 4-Methoxyphenylboronic acid, XPhosPdG2 | Biaryl | 53% rsc.org |

| Bromo/Chloro | Buchwald-Hartwig Amination | Amine, Palladium catalyst, Ligand, Base | Aryl Amine | N/A google.com |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 4-Methoxyphenylacetylene |

| 4-Methoxyphenylboronic acid |

| Selaginpulvilin X |

| tert-Butyllithium (t-BuLi) |

| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) |

| Copper(I) iodide (CuI) |

| XPhos Pd G2 |

Strategic Applications of 2 Bromo 6 Chlorobenzaldehyde in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of 2-bromo-6-chlorobenzaldehyde makes it an ideal precursor for constructing intricate molecular frameworks that are often challenging to access through other synthetic routes. chemimpex.com Its utility is particularly evident in the synthesis of complex natural products and novel molecular scaffolds designed for specific biological or material science applications.

This compound serves as a crucial starting material in the synthesis of complex polycyclic systems, including natural products. A notable example is its use in the total synthesis of Selaginpulvilin X, a polyphenolic compound. In a retrosynthetic analysis, the core structure of the natural product was traced back to key fragments, one of which is derived directly from this compound. rsc.orgrsc.org The synthesis leverages the differential reactivity of the halogen atoms. The bromine atom is typically more reactive in certain coupling reactions, such as the Sonogashira cross-coupling, allowing for the regioselective introduction of an alkynyl moiety. rsc.orgrsc.org Subsequently, the less reactive chlorine atom can be targeted in a different coupling reaction, like a Suzuki coupling, to introduce another aromatic ring system. rsc.orgrsc.org This stepwise, site-selective functionalization is foundational to building the complex carbon skeleton of the polycyclic target.

The general strategy often involves:

Sonogashira Coupling: The bromine at the C2 position is selectively coupled with a terminal alkyne.

Suzuki Coupling: The chlorine at the C6 position is then coupled with a boronic acid derivative.

Further Elaboration: The aldehyde group is transformed, for instance, through an organometallic addition, to complete the assembly of the polycyclic framework. rsc.orgrsc.org

This controlled approach highlights the strategic advantage of using this compound as a precursor for polycyclic systems.

The compound is extensively used in the generation of diverse heterocyclic scaffolds, which are core components of many pharmaceuticals and biologically active molecules. nih.govnih.gov A powerful strategy combines a multicomponent assembly process (MCAP) with a subsequent ring-closing metathesis (RCM) reaction. nih.gov In this approach, this compound is one of the key starting materials in a Mannich-like MCAP.

For instance, the reaction of this compound with allylamine (B125299) and an allyl zinc reagent generates a diene intermediate in high yield. nih.govnih.gov This diene is then subjected to a ring-closing metathesis (RCM) reaction using a Grubbs catalyst to form a pivotal tetrahydropyridine (B1245486) intermediate. nih.govnih.gov The functionality embedded within this heterocyclic scaffold, including the bromo-chloro-substituted aryl group, allows for further elaboration into a wide array of more complex, skeletally-diverse fused heterocyclic systems, such as benzodiazepines and tetrahydroisoquinolines. nih.gov This methodology provides a facile and unified pathway to privileged scaffolds of significant biological relevance. nih.gov

| Starting Material | Reaction Sequence | Intermediate/Scaffold | Yield | Reference |

| This compound | 1. MCAP with allylamine & allylzinc bromide | Diene Intermediate | 89% | nih.gov, nih.gov |

| Diene Intermediate | 2. Ring-Closing Metathesis (RCM) | Tetrahydropyridine | 93% | nih.gov, nih.gov |

Macrocycles and Polycyclic Aromatic Systems

Utilization as a Versatile Building Block in Multi-Step Syntheses

The distinct reactivity of the three functional groups in this compound—aldehyde, bromo, and chloro—positions it as an exceptionally versatile building block for elaborate, multi-step synthetic campaigns. chemimpex.comthermofisher.com Chemists can orchestrate the sequence of reactions to selectively engage each site, enabling the construction of complex target molecules with high precision.

This compound is a cornerstone of both convergent and divergent synthetic strategies.

Divergent Synthesis: Its application in Diversity-Oriented Synthesis (DOS) is a prime example of a divergent approach. nih.govnih.gov As described previously, a central, pivotal intermediate, such as a tetrahydropyridine, is synthesized from this compound. nih.gov This single intermediate then serves as a branching point from which a multitude of structurally diverse heterocyclic scaffolds can be generated. By applying various ring-forming reactions and refunctionalizations to this common precursor, chemists can rapidly access a library of unique molecular frameworks. nih.gov This strategy is highly efficient for exploring chemical space and discovering novel molecules with potential medicinal applications. nih.gov

Convergent Synthesis: The synthesis of the natural product Selaginpulvilin X also illustrates a convergent design. rsc.orgrsc.org In this pathway, different complex fragments of the target molecule are synthesized independently and then brought together, or "converged," in the later stages. This compound serves as the starting point for one of these key fragments. The aldehyde is functionalized through sequential Sonogashira and Suzuki couplings to create a complex aldehyde intermediate. rsc.orgrsc.org In a separate pathway, another key fragment is prepared. These two fragments are then coupled, for example, through the addition of an organolithium species to the aldehyde group of the first fragment, to assemble the core of the final product. rsc.orgrsc.org

The use of this compound is integral to library synthesis, particularly through the Diversity-Oriented Synthesis (DOS) strategies mentioned above. The goal of DOS is to efficiently generate collections of small molecules that cover a broad area of chemical and biological space. nih.gov The MCAP/RCM sequence starting from this compound is a powerful tool for this purpose. nih.govnih.gov The resulting library of skeletally diverse compounds can then be screened for biological activity, facilitating the discovery of new therapeutic leads. The ability to rapidly generate novel heterocyclic libraries from a simple, commercially available starting material underscores the strategic importance of this compound in modern medicinal chemistry. nih.gov

Convergent and Divergent Synthetic Pathways

Role in Chiral Synthesis and Asymmetric Transformations

While the molecule itself is achiral, this compound is a valuable precursor for the synthesis of chiral molecules through asymmetric transformations. Its aldehyde group is a key point for introducing stereocenters.

A significant application is in the asymmetric Strecker synthesis to produce chiral β-aminonitriles. These compounds are important building blocks for non-proteinogenic amino acids and other biologically active molecules. The synthesis of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile begins with this compound. smolecule.com The general process involves:

Imine Formation: The reaction of this compound with ammonia (B1221849) to form an imine.

Cyanide Addition: A Strecker-type addition of a cyanide source to the imine intermediate.

Enantioselective Control: Chirality is introduced either through an asymmetric catalyst during the cyanide addition or through subsequent enzymatic resolution of the racemic β-aminonitrile. For example, the enzyme nitrile hydratase from Rhodococcus rhodochrous can be used for enantioselective hydrolysis, allowing for the isolation of the desired (3R)-enantiomer. smolecule.com

This application demonstrates how the aldehyde functionality of this compound can be transformed into a stereogenic center, providing access to enantiomerically pure compounds that are of interest for pharmaceutical development. smolecule.com

| Reaction Type | Starting Material | Key Reagents/Catalysts | Product | Reference |

| Asymmetric Strecker Synthesis | This compound | Ammonia, Cyanide Source, Chiral Catalyst or Enzyme (e.g., Nitrile Hydratase) | (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile | smolecule.com |

Enantioselective Derivatization

Enantioselective derivatization refers to reactions where the aldehyde functionality of this compound is converted into a new functional group containing a stereocenter, with a preference for one enantiomer over the other. This is typically achieved using chiral catalysts or reagents.

A prominent example of the enantioselective derivatization of this compound is its use in the asymmetric Strecker synthesis. This reaction is a powerful method for producing chiral α-amino nitriles, which are valuable precursors to non-proteinogenic amino acids. smolecule.com The synthesis of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile begins with this compound. smolecule.com The process involves the formation of an imine, followed by the enantioselective addition of a cyanide source. smolecule.com Advances in this area have utilized enzymatic methods, such as the use of nitrile hydratase from Rhodococcus rhodochrous, for the enantioselective hydrolysis of the racemic β-aminonitrile to isolate the desired (3R)-enantiomer. smolecule.com

Another significant class of enantioselective reactions applicable to aldehydes is the nitro-aldol or Henry reaction. Research has demonstrated that the condensation of aldehydes with bromonitromethane (B42901) can yield highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols. researchgate.net These reactions are often catalyzed by a combination of a metal salt, like copper(II) acetate, and a chiral ligand, such as a camphor-derived amino pyridine (B92270). researchgate.net While direct application on this compound is not explicitly detailed in the provided literature, the reaction's success with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes suggests its high potential for the stereocontrolled conversion of this compound into a chiral β-bromo-β-nitro alcohol. researchgate.net

The table below outlines a representative enantioselective reaction starting from this compound.

| Reaction | Starting Material | Key Reagents/Catalysts | Product | Ref. |

| Asymmetric Strecker Synthesis | This compound | Ammonia, Cyanide source, Rhodococcus rhodochrous nitrile hydratase | (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile | smolecule.com |

Chiral Auxiliary Approaches

Chiral auxiliary-based synthesis is a well-established strategy for achieving asymmetry. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

While the direct use of this compound as a component of a chiral auxiliary is not extensively documented, its chemical nature allows it to be readily integrated into substrates designed for auxiliary-controlled reactions. For instance, the aldehyde can be reacted with an enantiopure amine-containing auxiliary, such as a sulfonimidamide (SIA), to form a chiral imine. acs.org This imine then becomes the substrate for a diastereoselective nucleophilic addition. The steric and electronic influence of the chiral auxiliary guides the incoming nucleophile to attack one face of the imine preferentially, leading to the formation of one diastereomer in excess. acs.org Subsequent cleavage of the auxiliary group yields the desired enantioenriched amine. acs.org This established methodology has been successfully applied to other aldehydes like 4-chlorobenzaldehyde, demonstrating the principle's applicability. acs.org

Similarly, chiral auxiliaries like (4S)-benzyl-1,3-thiazolidin-2-one have been employed in asymmetric aldol (B89426) reactions. scielo.org.mx The auxiliary is first acylated, and the resulting N-acyl derivative is converted into a titanium enolate, which then reacts with an aldehyde (such as 2-chlorobenzaldehyde) to produce aldol adducts with high diastereoselectivity. scielo.org.mx The chiral auxiliary can then be cleaved under mild conditions. scielo.org.mx This strategy could be adapted by first converting this compound into a suitable derivative to be used in such an auxiliary-controlled transformation.

Contributions to Organocatalysis and Metal-Catalyzed Reactions

The structural features of this compound make it a valuable precursor for synthesizing molecules that play crucial roles in catalysis, either as components of ligands for metal catalysts or as precursors to the catalysts themselves.

Ligand Design and Synthesis

Chiral ligands are fundamental to asymmetric metal catalysis, as they create a chiral environment around the metal center, enabling enantioselective transformations. scholaris.ca this compound serves as a versatile starting point for constructing novel ligand scaffolds. Its aldehyde group can be transformed into various coordinating groups (e.g., amines, alcohols, phosphines), while the halogen atoms provide sites for further elaboration through cross-coupling reactions.

For example, the aldehyde can undergo reductive amination to introduce an aminomethyl group, which can serve as a coordinating arm of a ligand. The bromine and chlorine atoms can then be selectively substituted via reactions like the Suzuki or Buchwald-Hartwig couplings to introduce other coordinating moieties, such as phosphine (B1218219) or pyridine groups. This modular approach allows for the systematic synthesis of a library of ligands with varied steric and electronic properties. The synthesis of phosphine-containing boronic acids from related 2-formylarylboronic acids highlights a strategy for creating multifunctional ligands where different components are assembled to create structural diversity. scholaris.ca The related compound, 2-bromo-6-fluorobenzaldehyde (B104081), is known to be a building block for synthesizing ligands and NMR probes, further underscoring the potential of its chloro-analogue in this field. ossila.com

The table below summarizes potential ligand types that can be synthesized from this compound.

| Ligand Type | Synthetic Strategy | Potential Coordinating Atoms |

| P,N-Ligands | Reductive amination followed by phosphination via cross-coupling. | Phosphorus, Nitrogen |

| N,N-Ligands | Formation of a Schiff base followed by reduction and further functionalization. | Nitrogen, Nitrogen |

| Pincer Ligands | Multi-step synthesis involving functionalization of the aldehyde and both halogen sites. | N, P, O, S |

Catalyst Precursor Development

A catalyst precursor is a stable complex that can be converted into the active catalytic species under reaction conditions. Ligands synthesized from this compound can be complexed with various transition metals (e.g., Palladium, Rhodium, Ruthenium, Copper) to form such precursors.

For example, a chiral P,N-ligand derived from this compound can be reacted with a palladium(II) source, such as PdCl₂(CH₃CN)₂, to form a stable palladium(II)-ligand complex. This complex can serve as a precursor in asymmetric cross-coupling reactions. acs.org Upon activation, typically through reduction to Pd(0), the active catalyst is generated in situ. The design of the ligand, originating from the this compound framework, is critical for the stability of the precursor and the activity and selectivity of the resulting catalyst. acs.org The use of bulky, electron-rich phosphine ligands, often with a biphenyl (B1667301) backbone, in combination with palladium sources like Pd(OAc)₂ has proven effective for challenging cross-coupling reactions, a structural motif accessible from precursors like this compound. acs.org Furthermore, the compound can act as a linker in the synthesis of complex organic molecules, a role that can be extended to the assembly of intricate catalyst systems. thermofisher.com

The Pivotal Role of 2 Bromo 6 Chlorobenzaldehyde in Medicinal and Pharmaceutical Chemistry Research

Intermediate for Biologically Active Compound Synthesis

2-Bromo-6-chlorobenzaldehyde serves as a fundamental building block in the synthesis of a variety of biologically active compounds. chemimpex.comnih.gov Its functional groups can undergo numerous chemical transformations, allowing for the creation of diverse molecular architectures tailored for specific biological targets. chemimpex.com This versatility makes it a valuable starting material in the quest for novel pharmaceuticals. chemimpex.comnih.gov

In the field of oncology, this compound is an important intermediate for synthesizing potential anti-cancer agents. chemimpex.com The presence of halogen atoms on the aromatic ring can influence the electronic properties and binding interactions of the final molecule with its biological target.

Researchers have utilized this compound in multi-component assembly processes to create key intermediates. These intermediates are then transformed into various heterocyclic scaffolds, which are structures commonly found in biologically active molecules. nih.gov One such class of compounds synthesized using this approach is pyridazines. Fused pyridazine (B1198779) ring systems have demonstrated potential as effective antitumor agents, highlighting an indirect but vital application of this compound in creating novel cancer-fighting compounds. nih.gov While many studies focus on related structures like quinoline (B57606) hydrazone analogues or chalcones derived from other halogenated benzaldehydes, the synthetic principles underscore the importance of the bromo- and chloro-moieties in designing molecules with cytotoxic activity against cancer cell lines. ijrpr.comrasayanjournal.co.in For instance, research on fused heterocyclic compounds containing pyrazole (B372694) rings, which have shown antitumor activities, often involves condensation reactions with various benzaldehydes, establishing a methodological precedent for the use of this compound in this area. researchgate.netsci-hub.se

The development of new anti-inflammatory drugs is another significant area where this compound serves as a key synthetic intermediate. chemimpex.com Chronic inflammation is implicated in a wide range of diseases, making the discovery of novel anti-inflammatory agents a priority in medicinal chemistry.

The synthesis of various heterocyclic systems known to possess anti-inflammatory properties, such as pyrimidine (B1678525) derivatives, often utilizes substituted benzaldehydes. rsc.orgnih.gov For example, studies have reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and other fused pyrimidine systems that exhibit significant anti-inflammatory activity. nih.gov Although these specific examples may use other benzaldehyde (B42025) derivatives, the synthetic routes, such as reacting with a suitable amine or active methylene (B1212753) compound, are directly applicable to this compound. The synthesis of thiazolopyrimidines, derived from intermediates that could be formed using this compound, has also been explored for creating compounds with anti-inflammatory and analgesic effects. mdpi.com

Design and Synthesis of Potential Anti-Cancer Agents

Precursor in the Synthesis of Specific Enzyme Inhibitors

Enzyme inhibitors are a cornerstone of modern medicine, targeting specific enzymes involved in disease pathways. This compound has proven to be a valuable precursor for the synthesis of molecules designed to inhibit particular enzyme targets.

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in B-cell receptor signaling, making it an important target for cancers like B-cell lymphoma and chronic lymphocytic leukemia, as well as autoimmune diseases. This compound plays a significant role as a linker in the preparation of BTK inhibitors. Its structure allows for higher selectivity and reactivity in key chemical reactions, such as the Buchwald C-N bond formation, which is a critical step in assembling the final inhibitor molecule.

Beyond BTK, this compound is used to synthesize inhibitors for other therapeutically relevant enzymes. One notable example is its use in creating precursors for inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is involved in converting cortisone (B1669442) to the active glucocorticoid cortisol, and its inhibition is a therapeutic strategy for treating type II diabetes. nih.gov Research has shown that this compound can be used in a multi-component reaction to generate a pivotal intermediate, which is then elaborated into fused pyridazine ring systems that have shown promise as 11β-HSD1 inhibitors. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibitors

Application in Drug Discovery Lead Compound Generation

Lead compound generation is the initial step in drug discovery, where large libraries of diverse molecules are screened to identify starting points for drug development. The chemical properties of this compound make it an excellent building block for this purpose. chemimpex.comnih.gov

Its utility in diversity-oriented synthesis (DOS) is particularly noteworthy. nih.gov DOS strategies aim to create collections of small molecules with high structural diversity, increasing the chances of finding a molecule that interacts with a new biological target. nih.gov Researchers have used this compound in multicomponent assembly processes to generate pivotal intermediates that can be readily converted into a wide variety of heterocyclic scaffolds. nih.gov These scaffolds, such as isoindolinones and tetrahydrobenzo[h] Current time information in Bangalore, IN.mdpi.comnaphthyridines, are considered "privileged substructures" because they are known to bind to multiple biological targets, making them ideal for inclusion in screening libraries to discover new lead compounds. nih.gov

Scaffold Modification and Optimization

In medicinal chemistry, the term "scaffold" refers to the core structure of a molecule. By modifying this core, chemists can fine-tune the properties of a compound to enhance its effectiveness as a drug. The reactivity of this compound allows for the introduction of various functional groups, leading to the creation of diverse derivatives. chemimpex.com This process of scaffold modification is essential for optimizing the biological activity of potential drug candidates. researchgate.net

For example, this compound is a key intermediate in the synthesis of compounds that inhibit Bruton's tyrosine kinase (BTK), an important target in the treatment of certain cancers and autoimmune diseases. thermofisher.comcymitquimica.com The unique arrangement of the bromo and chloro substituents on the benzaldehyde ring enhances the compound's reactivity in specific chemical reactions, such as the Buchwald C-N bond forming reaction, which is crucial for preparing these inhibitors. thermofisher.comcymitquimica.com

A study by researchers at the University of Texas at Austin demonstrated a method for creating a variety of molecular scaffolds from this compound. researchgate.net This approach, which involves a multi-component reaction followed by a ring-closing metathesis, allows for the rapid generation of a library of compounds with different structural features. researchgate.net These compounds can then be screened for their potential as new drug leads. researchgate.net

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the effects of these changes, researchers can identify the key features responsible for its therapeutic effects. nih.gov

Derivatives of this compound have been the subject of numerous SAR studies. For instance, research on quinoline derivatives, which are known for their potential as anticancer and antimicrobial agents, has shown that the position and nature of substituents on the quinoline ring can have a significant impact on their biological activity. mdpi.com In one study, a series of 4-anilino-6-bromoquinazolines were synthesized and evaluated for their ability to inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), a key target in cancer therapy. mdpi.com The study found that the presence of a bromine atom at the 6-position of the quinazoline (B50416) ring, along with a 4-chlorophenyl group at the 2-position, was favorable for activity against human breast cancer cells. mdpi.com

Another area where SAR studies have been crucial is in the development of chalcone (B49325) and diarylpentanoid derivatives with antitumor activity. nih.gov By synthesizing a series of analogues with different substitution patterns, researchers were able to identify compounds with enhanced potency and selectivity for cancer cells. nih.gov These studies highlight the importance of systematic structural modifications in optimizing the therapeutic potential of drug candidates.

The table below summarizes key findings from SAR studies on derivatives of this compound and related compounds.

| Compound Class | Key Structural Features | Biological Activity | Reference |

| 4-Anilino-6-bromoquinazolines | Bromine at position 6, 4-chlorophenyl at position 2 | Anticancer (EGFR-TK inhibition) | mdpi.com |

| Chalcone and diarylpentanoid derivatives | Various substitutions on aromatic rings | Antitumor | nih.gov |

| Quinolines | Substituent position on the quinoline ring | Anticancer, antimicrobial | mdpi.com |

Emerging Applications in Targeted Drug Delivery Systems

Targeted drug delivery systems are designed to deliver a therapeutic agent to a specific site in the body, such as a tumor or an inflamed tissue. This approach can improve the effectiveness of the drug while minimizing its side effects. The versatile chemistry of this compound makes it a valuable tool for developing these advanced delivery systems.

Conjugation Strategies

Conjugation chemistry involves linking a drug molecule to a targeting moiety, such as an antibody or a polymer, that can guide the drug to its intended destination. The reactive functional groups of this compound and its derivatives can be used to attach these targeting moieties. wgtn.ac.nz

Prodrug Design and Synthesis

A prodrug is an inactive compound that is converted into an active drug in the body through a metabolic process. cardiff.ac.ukgoogle.com This approach can be used to improve the absorption, distribution, and metabolism of a drug, as well as to reduce its toxicity. cardiff.ac.uk The chemical reactivity of this compound makes it a useful starting material for the synthesis of prodrugs. brieflands.com

For example, the aldehyde group of this compound can be modified to create a prodrug that is activated by a specific enzyme found in cancer cells. brieflands.com This would allow the drug to be released only at the site of the tumor, thereby minimizing its effects on healthy tissues. The development of such targeted prodrugs is an active area of research in medicinal chemistry. cardiff.ac.ukgoogle.com

Impact of 2 Bromo 6 Chlorobenzaldehyde in Materials Science and Agrochemical Research

Development of Novel Materials and Polymers

In the field of materials science, 2-Bromo-6-chlorobenzaldehyde serves as a foundational building block for creating new materials, including specialized polymers and resins designed to have specific chemical or physical properties. chemimpex.com The presence of heavy halogen atoms can be leveraged to impart characteristics such as flame retardancy, high refractive index, and specific electronic functionalities into the final material. A European patent filing describes the use of this compound as an intermediate in the synthesis of complex organic molecules intended for use in electronic devices like OLEDs, highlighting its role in creating functional materials. epo.org

A monomer is a molecule that can react with other monomer molecules to form the repeating units of a polymer. The transformation of this compound into a polymerizable monomer involves chemically modifying its functional groups. The aldehyde group can undergo a variety of condensation reactions, such as Knoevenagel or Wittig reactions, to form carbon-carbon double bonds, which are amenable to polymerization.

Simultaneously, the bromo-substituent is particularly useful for metal-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling can introduce an alkyne group, or a Suzuki coupling can append another aromatic ring system. These reactions convert the initial aldehyde into a multifunctional monomer that can be incorporated into polymer chains. A patent for a cancer therapeutic demonstrates the successful use of this compound in a Sonogashira coupling reaction, a method readily adaptable for monomer synthesis. googleapis.com

Table 1: Potential Monomer Synthesis Reactions from this compound

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Polymerization Route |

| Knoevenagel Condensation | Malononitrile | Dicyanovinyl group | Anionic polymerization, Cycloaddition |

| Wittig Reaction | Triphenylphosphine (B44618) ylide | Styrenic double bond | Radical polymerization, Cationic polymerization |

| Suzuki Coupling | Arylboronic acid | Bi-aryl structure | Polycondensation |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne structure | Click chemistry, Polycondensation |

The incorporation of the 2-bromo-6-chloro-phenyl moiety into a polymer backbone is a strategic approach to designing functional materials. The high content of chlorine and bromine can enhance the flame-retardant properties of the resulting polymer, as halogenated compounds are known to interfere with combustion processes in the gas phase. Furthermore, the dense halogen atoms increase the electron density of the material, which can lead to a higher refractive index, a desirable property for optical polymers used in lenses and coatings. The polarity and rigidity of this structural unit can also influence the thermal stability and mechanical properties of the final polymer or resin. chemimpex.com

Synthesis of Monomers for Polymerization

Application in Dye and Pigment Synthesis

The synthesis of novel dyes and pigments is another area where this compound is a valuable intermediate. chemimpex.comsmolecule.com Its structure allows for the creation of coloring agents with specific and desirable properties for various applications, from textiles to advanced optical materials. smolecule.com

A chromophore is the part of a molecule responsible for its color. The aldehyde group of this compound is a key reactive site for building or modifying chromophores. It can be condensed with primary amines or active methylene (B1212753) compounds to form azomethine (Schiff base) or styryl dyes, respectively. In these structures, the substituted phenyl ring becomes an integral part of the conjugated π-electron system that defines the chromophore. The bromine and chlorine atoms act as powerful auxochromes—groups that modify the ability of the chromophore to absorb light. Their strong electron-withdrawing nature significantly alters the electronic distribution within the dye molecule, providing a direct method for chemical modification of the color-producing core.

Table 2: Influence of Halogen Substituents on Dye Properties

| Property | Influence of Bromo- and Chloro- Substituents | Rationale |

| Color (λmax) | Can cause a bathochromic (red) or hypsochromic (blue) shift | The electron-withdrawing effect alters the HOMO-LUMO energy gap of the chromophore. |

| Lightfastness | Often increases | Halogen atoms can help dissipate absorbed light energy, protecting the chromophore from photochemical degradation. |

| Solubility | Modifies solubility in various solvents | The increased polarity and molecular weight affect intermolecular forces. |

| Molar Extinction Coefficient | Can increase absorption intensity | The substituents can alter the transition dipole moment of the electronic excitation. |

Chromophore Modification

Exploration of Bioactive Agrochemicals

This compound is a key starting material for the synthesis of new agrochemicals, such as pesticides and herbicides. chemimpex.com The presence of multiple halogen atoms on an aromatic ring is a common feature in many successful agrochemical products, as it can enhance biological activity and metabolic stability. Derivatives of a structurally similar compound, 2-bromo-4,6-dichlorobenzaldehyde, have been noted for their potential as antimicrobial agents and enzyme inhibitors, suggesting a similar path for derivatives of this compound. smolecule.com

The compound serves as a versatile scaffold. The aldehyde can be converted into various functional groups, such as oximes, hydrazones, or heterocyclic rings, which are known to be important pharmacophores in agrochemistry. The bromine atom provides a reactive handle for introducing further molecular complexity through cross-coupling reactions, enabling the systematic exploration of new chemical structures in the search for potent and selective bioactive agents.

Table 3: Potential Agrochemical Applications for Derivatives

| Derivative Class | Synthetic Transformation | Potential Bioactivity | Role of Halogens |

| Oxime Ethers | Reaction of aldehyde with hydroxylamine (B1172632) derivatives | Fungicidal, Insecticidal | Enhance lipophilicity and binding affinity to target enzymes. |

| Hydrazones | Condensation with hydrazine (B178648) derivatives | Herbicidal, Insecticidal | Contribute to metabolic stability and target interaction. |

| Triazoles/Imidazoles | Multi-step cyclization reactions | Fungicidal (e.g., conazole fungicides) | Key component of the pharmacophore; increases potency. |

| Pyrethroid Analogues | Esterification of a derived carboxylic acid | Insecticidal | Stabilize the molecule against degradation and enhance neurotoxic effects in insects. |

Structure-Activity Relationship Studies for Antimicrobial Agents

This compound is a significant starting material in the synthesis of novel antimicrobial agents due to the unique electronic properties conferred by its halogen substituents. The presence of both a bromine and a chlorine atom on the benzaldehyde (B42025) ring enhances its reactivity and makes it a valuable building block for creating complex, biologically active molecules. chemimpex.comgoogle.com Researchers utilize this enhanced reactivity for the development of new pharmaceutical compounds. chemimpex.com Structure-activity relationship (SAR) studies on various heterocyclic compounds synthesized using substituted benzaldehydes have provided insights into how these halogen groups can influence antimicrobial efficacy.